molecular formula C11H17N3O2 B15539358 n-Allyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide

n-Allyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B15539358
M. Wt: 223.27 g/mol
InChI Key: FUSPHSTYXWTAHQ-UHFFFAOYSA-N
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Description

n-Allyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with an allyl group at the nitrogen atom and a 3-propyl-1,2,4-oxadiazole ring at the third carbon. The 1,2,4-oxadiazole moiety is a five-membered heterocycle known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N-prop-2-enyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C11H17N3O2/c1-3-5-9-13-11(16-14-9)7-6-10(15)12-8-4-2/h4H,2-3,5-8H2,1H3,(H,12,15)

InChI Key

FUSPHSTYXWTAHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)CCC(=O)NCC=C

Origin of Product

United States

Comparison with Similar Compounds

Examples :

  • 21e : 3-(2-Chlorophenyl)-N-((6R,7R)-3-methyl-8-oxo-2-(3-propyl-1,2,4-oxadiazol-5-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide
  • 21a : N-((6R,7R)-3-Methyl-8-oxo-2-(3-propyl-1,2,4-oxadiazol-5-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-3-(p-tolyl)propanamide
Parameter 21e 21a Target Compound
Synthetic Yield 7% 6% Not reported
Molecular Weight 464.1518 (HRMS) 433.1096 (HRMS) ~349 (estimated)
Key Substituents 2-Chlorophenyl p-Tolyl Allyl
Biological Target Non-replicating M. tuberculosis Non-replicating M. tuberculosis Unknown

Key Differences :

  • The target compound lacks the cephalosporin bicyclic core, which is critical for binding to bacterial penicillin-binding proteins in 21e and 21a .
  • The allyl group in the target compound may confer greater conformational flexibility compared to the rigid cephalosporin scaffold.

CFTR-Targeted Oxadiazolyl-Propanamides

Example :

  • Z2194302854 : 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide
Parameter Z2194302854 Target Compound

Preparation Methods

Oxadiazole Ring Construction

1,2,4-Oxadiazoles are synthesized via [3+2] cycloaddition between nitriles and hydroxylamine derivatives or through cyclization of amidoximes with acylating agents. For the 3-propyl substituent, propionitrile serves as the starting material, reacting with hydroxylamine hydrochloride to form N′-hydroxypropionimidamide (amidoxime). Subsequent cyclization with malonyl chloride or ethyl 3-chloropropanoate yields the 3-propyl-1,2,4-oxadiazole-5-ylpropanamide core.

Amide Bond Formation

The allyl group is introduced via coupling of the carboxylic acid derivative (e.g., 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid) with allylamine. DCC and N-hydroxysuccinimide (HSU) facilitate this reaction under mild conditions. Alternative methods, such as the Curtius rearrangement of acyl azides, offer higher selectivity but require stringent temperature control.

Synthetic Pathways and Optimization

Route 1: DCC-Mediated Amide Coupling

Step 1: Synthesis of 3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic Acid
Propionitrile (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol/water (1:1) at 80°C for 6 h to yield N′-hydroxypropionimidamide. This intermediate is treated with ethyl 3-chloropropanoate (10 mmol) in refluxing toluene, catalyzed by triethylamine, to form ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate. Hydrolysis with NaOH (2 M) in ethanol/water (1:1) at 25°C for 12 h affords the carboxylic acid.

Step 2: DCC Coupling with Allylamine
3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic acid (10 mmol), DCC (12 mmol), and HSU (10 mmol) are dissolved in dry acetonitrile. Allylamine (12 mmol) is added dropwise at 0°C, and the reaction is stirred at 25°C for 24 h. The crude product is purified via column chromatography (ethyl acetate/hexane, 3:7) to yield this compound (Yield: 65%).

Analytical Data

  • 1H NMR (400 MHz, CDCl3) : δ 2.62 (t, J = 6.0 Hz, 2H, CH2CO), 4.34 (t, J = 6.0 Hz, 2H, NCH2), 4.43–4.50 (m, 2H, NHCH2), 5.05–5.17 (m, 2H, CH2=CH), 5.69–5.81 (m, 1H, CH=CH2), 7.28 (br s, 1H, NH).
  • 13C NMR (100 MHz, CDCl3) : δ 32.3 (CH2CO), 38.2 (NCH2), 116.7 (CH2=CH), 166.5 (C=O), 172.2 (C=O).
  • MS (MALDI) : m/z 279.33 [M + Na]+.

Route 2: Azide Coupling Methodology

Step 1: Synthesis of 3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanehydrazide
Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate (10 mmol) is refluxed with hydrazine hydrate (20 mmol) in ethanol for 10 h to yield the hydrazide.

Step 2: Formation of Acyl Azide
The hydrazide (10 mmol) is treated with NaNO2 (12 mmol) in HCl (1 M) at −5°C for 30 min to generate the acyl azide in situ.

Step 3: Reaction with Allylamine
The acyl azide is reacted with allylamine (12 mmol) in ethyl acetate at −5°C for 24 h, followed by warming to 25°C for 24 h. Purification by recrystallization (ethyl acetate/petroleum ether) affords the target compound (Yield: 58%).

Comparative Analysis of Synthetic Methods

Parameter DCC Coupling Azide Coupling
Yield 65% 58%
Reaction Time 24 h 48 h
Purification Complexity Moderate High
Byproducts Dicyclohexyl urea None

The DCC method offers higher yields and shorter reaction times, but the azide route avoids stoichiometric byproducts.

Mechanistic Insights

Oxadiazole Formation

The cyclization of N′-hydroxypropionimidamide with ethyl 3-chloropropanoate proceeds via nucleophilic acyl substitution, followed by dehydration to form the 1,2,4-oxadiazole ring.

Amide Bond Formation

DCC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with allylamine to form the amide. The azide method involves a Curtius rearrangement, generating an isocyanate that couples with the amine.

Scalability and Industrial Relevance

Both routes are scalable to multigram quantities, with DCC coupling being preferred for industrial applications due to operational simplicity. However, azide coupling is advantageous for heat-sensitive substrates.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing n-Allyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach. First, prepare the oxadiazole core through cyclization of amidoxime intermediates with propionyl chloride under reflux conditions. The allyl group can then be introduced via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDAC/NHS chemistry) . Purification typically involves silica gel column chromatography (ethyl acetate/hexane gradients) followed by recrystallization in ethanol. HPLC analysis (C18 column, acetonitrile/water mobile phase) is critical for assessing purity (>95% recommended) .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm allyl protons (δ 5.1–5.8 ppm, multiplet) and oxadiazole ring protons (absence of NH peaks in oxadiazole).
  • HRMS : Verify molecular ion peaks matching the theoretical m/z (e.g., calculated for C12H18N3O2: 236.1399) .
  • FT-IR : Identify carbonyl stretching (~1650–1700 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening Protocols :

  • Antimicrobial : Broth microdilution assays (MIC determination against S. aureus and E. coli).
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HCT116) with IC50 calculations .
  • Receptor Binding : Radioligand displacement assays for cannabinoid (CB2) or serotonin receptors due to structural analogs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • SAR Design :

  • Oxadiazole Modifications : Replace the propyl group with ethyl, phenyl, or fluorinated substituents to assess steric/electronic effects on bioactivity .
  • Allyl Chain Variations : Substitute with propargyl or cyclopropyl groups to study conformational flexibility .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like tubulin or EGFR .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Solubility Optimization : Use DMSO/PBS co-solvents to ensure compound solubility in assays .
  • Metabolic Stability : Perform liver microsome assays to rule out rapid degradation .
  • Orthogonal Assays : Validate initial findings with flow cytometry (apoptosis) or Western blotting (target protein expression) .

Q. How can crystallographic data enhance understanding of its mechanism of action?

  • Crystallography : Co-crystallize the compound with target proteins (e.g., proteasome subunits) using SHELX programs for refinement. Analyze hydrogen bonding (e.g., oxadiazole N-O···H interactions) and hydrophobic packing .

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